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Compound of Interest

Compound Name: Nonanedial

Cat. No.: B3269762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for

Nonanedial, a nine-carbon aliphatic dialdehyde. Due to the limited availability of published

experimental spectra for this specific compound, this document focuses on predicted

spectroscopic features based on established principles of nuclear magnetic resonance (NMR)

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for analogous aliphatic

aldehydes.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for Nonanedial. These

predictions are derived from typical values for similar functional groups and carbon skeletons.

Table 1: Predicted ¹H NMR Chemical Shifts for
Nonanedial
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

H-1, H-9 (-CHO) 9.7 - 9.8 Triplet 2H

H-2, H-8 (-CH₂-CHO) 2.4 - 2.5 Multiplet 4H

H-3, H-7 (-CH₂-) 1.6 - 1.7 Multiplet 4H

H-4, H-6 (-CH₂-) 1.3 - 1.4 Multiplet 4H

H-5 (-CH₂-) 1.2 - 1.3 Multiplet 2H

Table 2: Predicted ¹³C NMR Chemical Shifts for
Nonanedial

Carbon Chemical Shift (δ, ppm)

C-1, C-9 (C=O) 202 - 203

C-2, C-8 (α-CH₂) 43 - 44

C-3, C-7 (β-CH₂) 21 - 22

C-4, C-6 (γ-CH₂) 28 - 29

C-5 (δ-CH₂) 28 - 29

Table 3: Predicted Key IR Absorption Bands for
Nonanedial

Functional Group Wavenumber (cm⁻¹) Intensity

C-H stretch (aldehyde) 2820 - 2850 and 2720 - 2750 Medium

C=O stretch (aldehyde) 1720 - 1740 Strong

C-H bend (alkane) 1450 - 1470 Medium

C-H rock (alkane) ~720 Weak
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Table 4: Predicted Key Mass Spectrometry Fragments
for Nonanedial

m/z Proposed Fragment

156 [M]⁺ (Molecular Ion)

138 [M - H₂O]⁺

127 [M - CHO]⁺

110 [M - 2H₂O]⁺ or [M - C₂H₄O]⁺

98 [C₆H₁₀O]⁺

84 [C₅H₈O]⁺

57 [C₄H₉]⁺ or [C₃H₅O]⁺

44 [C₂H₄O]⁺• (McLafferty rearrangement)

29 [CHO]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound like Nonanedial.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Nonanedial in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation

delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b3269762?utm_src=pdf-body
https://www.benchchem.com/product/b3269762?utm_src=pdf-body
https://www.benchchem.com/product/b3269762?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3269762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees,

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to

the low natural abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of neat Nonanedial between two salt plates (e.g., NaCl or KBr).

Solution: Dissolve a small amount of Nonanedial in a suitable solvent (e.g., CCl₄, CHCl₃)

and place in a solution cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or solvent).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of Nonanedial into the mass spectrometer

via a suitable inlet system, such as gas chromatography (GC-MS) or direct infusion.
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Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

volatile compounds and will produce characteristic fragmentation patterns.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z, generating the

mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Nonanedial.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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